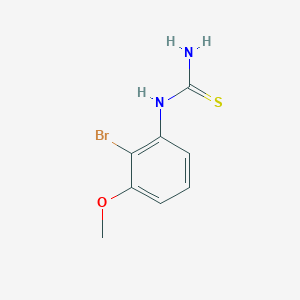

(2-Bromo-3-methoxyphenyl)thiourea

Description

General Significance of Thiourea (B124793) Derivatives in Chemical Science

Thiourea, with the chemical formula SC(NH₂)₂, is structurally analogous to urea (B33335), but the substitution of the oxygen atom with a sulfur atom imparts significantly different properties. annexechem.comorientjchem.org This single atomic change opens up a vast field of chemical possibilities, making thiourea and its derivatives fundamental building blocks in various scientific disciplines. annexechem.commdpi.com They are recognized for their versatility as reagents in organic synthesis, precursors to pharmaceuticals and agrochemicals, and as ligands in coordination chemistry. wikipedia.orgacs.orgresearchgate.net

Historical Context of Thiourea Research

The journey of modern organic chemistry was significantly shaped by the synthesis of urea by Friedrich Wöhler in 1828, which challenged the prevailing theory of vitalism. nih.gov Following this landmark achievement, the sulfur analogue, thiourea, was first synthesized in 1873 by the Polish chemist Marceli Nencki. nih.gov Early research focused on understanding its fundamental properties and reactivity. A common preparatory method involves heating ammonium (B1175870) thiocyanate (B1210189), although separating the resulting equilibrium mixture can be challenging. britannica.com Another established method is the reaction of hydrogen sulfide (B99878) with cyanamide (B42294). britannica.com These foundational studies paved the way for the exploration of thiourea's diverse chemical behaviors and applications.

Evolution of Substituted Thioureas in Organic and Inorganic Chemistry

The evolution from simple thiourea to substituted derivatives marked a significant expansion of their utility. In organic chemistry, substituted thioureas are pivotal intermediates for synthesizing a multitude of heterocyclic compounds, such as thiazoles and pyrimidines. wikipedia.org The development of N-substituted phenyl thioureas, for instance, has been highlighted in studies for various potential biological applications. researchgate.net The reactivity of the thiourea backbone, which exists in tautomeric thione and thiol forms, allows for diverse chemical transformations. mdpi.comwikipedia.org

In inorganic chemistry, the sulfur and nitrogen atoms of the thiourea moiety serve as excellent donor sites, enabling the formation of stable complexes with a wide range of metal ions. orientjchem.orgrsc.org This has led to the development of N,N'-substituted thiourea ligands for creating metal complexes with unique structural and electronic properties. rsc.org Furthermore, substituted thioureas have been investigated as precursors for the synthesis of metal sulfide nanocrystals, where the substituents on the thiourea molecule can control the reactivity and influence the size and properties of the resulting nanoparticles. researchgate.net

Contextualizing (2-Bromo-3-methoxyphenyl)thiourea within Substituted Arylthiourea Studies

This compound belongs to the class of N-arylthioureas, which are characterized by the presence of an aromatic ring attached to one of the nitrogen atoms of the thiourea core. The synthesis of such compounds is often achieved by reacting an aromatic amine with an isothiocyanate. researchgate.netwikipedia.org Specifically, this compound would likely be synthesized from 2-bromo-3-methoxyaniline (B48712) and a suitable thiocyanate source.

Unique Structural Features and their Research Implications

The specific arrangement of substituents on the phenyl ring of this compound imparts a unique combination of electronic and steric properties, suggesting several avenues for research.

| Feature | Description | Potential Research Implications |

| Thiourea Moiety | The -NH-C(=S)-NH- group is the core functional group. It is known for its ability to form strong hydrogen bonds and coordinate with metal ions. wikipedia.orgnih.gov | Organocatalysis, development of sensors for anions and cations, formation of metal complexes, and as a scaffold for biologically active molecules. nih.govrsc.orgbiointerfaceresearch.com |

| Aryl Group | The presence of a phenyl ring introduces aromaticity and potential for π-π stacking interactions. | Modulation of electronic properties, use in supramolecular chemistry, and as a core for liquid crystal design. researchgate.net |

| Bromo Substituent | Located at the ortho position, this electron-withdrawing halogen atom can influence the acidity of the N-H protons and introduce steric bulk. | Modification of reactivity and selectivity in catalytic applications, directing group in further aromatic substitutions, potential for forming halogen bonds, and use in cross-coupling reactions. researchgate.net |

| Methoxy (B1213986) Substituent | Situated at the meta position, this electron-donating group can modulate the electron density of the aromatic ring and participate in hydrogen bonding. | Fine-tuning of ligand properties in metal complexes, influencing intermolecular interactions in crystal engineering, and impacting biological receptor binding. researchgate.netsemanticscholar.org |

The interplay between the electron-withdrawing bromine and the electron-donating methoxy group, along with their specific positions on the phenyl ring, creates a distinct electronic environment that could lead to novel reactivity and applications.

Potential Areas of Scientific Inquiry for this Specific Compound

Based on its structural features and the known applications of related thiourea derivatives, this compound presents itself as a candidate for several fields of scientific investigation:

Coordination Chemistry: The compound could be explored as a ligand for transition metals. The presence of sulfur, nitrogen, and the methoxy oxygen atoms provides multiple potential coordination sites. nih.gov Research could focus on synthesizing and characterizing its metal complexes to study their structural, spectroscopic, and potential catalytic properties. rsc.org

Organocatalysis: Thiourea derivatives are effective hydrogen-bond donors and have been successfully used as organocatalysts. wikipedia.org The specific electronic and steric profile of this compound could be harnessed to catalyze various organic reactions, potentially offering unique selectivity.

Materials Science: Arylthioureas can serve as precursors for advanced materials. This compound could be investigated as a sulfur source for the synthesis of doped metal sulfide nanoparticles or as a building block for functional polymers or liquid crystals. researchgate.net

Medicinal Chemistry: Substituted thioureas are a well-known pharmacophore found in drugs with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. mdpi.combiointerfaceresearch.comnih.gov The unique substitution pattern of this compound makes it a candidate for synthesis and screening against various biological targets like enzymes and receptors. semanticscholar.orgnih.gov For example, studies have shown that methoxy groups on aryl rings can form strong hydrogen bonds with amino acid residues in the active sites of enzymes. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2OS/c1-12-6-4-2-3-5(7(6)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBXXIHLPDSLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Methoxyphenyl Thiourea and Analogues

Chemical Synthesis Pathways for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives, including (2-Bromo-3-methoxyphenyl)thiourea, is a cornerstone of medicinal and organic chemistry. These pathways primarily revolve around the creation of a critical carbon-sulfur double bond, which defines the thiourea core.

Reaction Mechanisms and Conditions for Carbon-Sulfur Bond Formation

The formation of the C=S bond in thiourea derivatives is typically achieved through several reliable mechanisms. The most prevalent method is the nucleophilic addition of an amine to an isothiocyanate. For the synthesis of the title compound, this would involve the reaction of 2-bromo-3-methoxyaniline (B48712) with a suitable thiocyanate (B1210189) source.

Another significant pathway involves the reaction of primary amines with carbon disulfide. nih.gov This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then typically treated with a desulfurating agent to yield the isothiocyanate in situ. This reactive intermediate subsequently reacts with another amine molecule to form the thiourea. nih.govijacskros.com

The conditions for these reactions are often mild, though they can be influenced by the reactivity of the specific substrates. Solvents like acetone, dichloromethane, or acetonitrile (B52724) are commonly used, and the reactions can often proceed at room temperature or with gentle heating. acs.orgmdpi.com More advanced methods may utilize transition metal catalysts, such as palladium complexes, to facilitate carbon-sulfur cross-coupling reactions, which are particularly useful for aryl halides and thiols. organic-chemistry.org

Table 1: Common Methods for Carbon-Sulfur Bond Formation in Thiourea Synthesis

| Method | Key Reagents | Intermediate | General Conditions |

|---|---|---|---|

| Amine-Isothiocyanate Addition | Primary/Secondary Amine, Isothiocyanate | - | Room temperature or mild heating in organic solvents. |

| Amine-Carbon Disulfide Reaction | Primary Amine, Carbon Disulfide, Desulfurating Agent | Dithiocarbamate salt, Isothiocyanate | Two-step, one-pot synthesis; often requires a base. nih.govijacskros.com |

| Acid Chloride-Thiocyanate Route | Acyl/Aryl Chloride, Thiocyanate Salt (KSCN or NH4SCN), Amine | Acyl/Aryl Isothiocyanate | Condensation reaction, often in a solvent like acetone. mdpi.comnih.gov |

Role of Precursors and Isothiocyanate Reagents

The selection of precursors is critical in determining the final structure of the thiourea derivative. The two primary components are an amine and a source of the thiocarbonyl group (C=S).

For the specific synthesis of this compound, the key precursor is 2-bromo-3-methoxyaniline . This aniline (B41778) derivative provides the substituted phenyl ring.

The second component, the thiocarbonyl source, is most often an isothiocyanate reagent (R-N=C=S) . Isothiocyanates are highly versatile intermediates in organic synthesis. ijacskros.comnih.gov They can be prepared through several routes, including the reaction of primary amines with toxic reagents like thiophosgene (B130339) or, more commonly, through the decomposition of dithiocarbamate salts. ijacskros.comnih.gov

A widely used laboratory-scale method for generating isothiocyanates involves the reaction of an acyl or aryl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). acs.orgmdpi.com The resulting acyl or aryl isothiocyanate is a reactive intermediate that readily undergoes nucleophilic attack by an amine to form the N-acyl or N-aryl thiourea derivative. mdpi.comnih.gov The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the yield of this reaction. nih.gov

Modern Approaches in Thiourea Synthesis

Recent advancements in synthetic chemistry have emphasized the development of more efficient, environmentally friendly, and sustainable methods for preparing thiourea derivatives.

Green Chemistry Principles Applied to Thiourea Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste and avoiding hazardous substances. frontiersin.org In thiourea synthesis, this has led to the exploration of alternative energy sources and reaction media.

The use of ultrasonic irradiation as an energy source has emerged as a powerful tool in green chemistry. nih.gov In the context of thiourea synthesis, ultrasound can significantly accelerate reaction rates and improve product yields compared to conventional heating methods. acs.orgnih.gov The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high pressures and temperatures, which enhances mass transfer and reactivity. acs.org

This technique has been successfully applied to the synthesis of various N-aroyl thioureas and related heterocyclic compounds. acs.orgdoaj.org For instance, the reaction of 2-naphthoyl chloride with KSCN and an amine under ultrasonic irradiation shows improved efficiency, demonstrating the potential of this method for the synthesis of complex thiourea analogues. acs.org

Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis of a Thiourea Derivative

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Reflux | 90 min | Good (82% for a related cyclization) | Refluxing in Dichloromethane | acs.org |

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with environmentally benign alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. frontiersin.org

Several methods for thiourea synthesis have been adapted to aqueous conditions. A simple and efficient protocol involves the condensation of amines and carbon disulfide directly in water, which works particularly well for aliphatic primary amines. organic-chemistry.orgacs.org The "on-water" synthesis, where insoluble reactants are agitated in an aqueous suspension, has also proven effective for the reaction of isocyanates and amines, offering simple product isolation through filtration. organic-chemistry.org

Solvent-free synthesis, often employing mechanochemistry (grinding or milling), represents another green alternative. nih.gov These reactions can be performed by manually grinding reactants in a mortar and pestle or by using an automated ball mill. nih.govbeilstein-journals.org This technique has been successfully used to synthesize both symmetrical and unsymmetrical thioureas by reacting amines with isothiocyanates or by reacting anilines with carbon disulfide. nih.gov

Strategies for Regioselective and Stereoselective Synthesis

Regioselectivity

The regiochemistry of this compound is fundamentally controlled by the selection of the starting materials. The primary synthetic route involves the reaction of a specifically substituted aniline, 2-bromo-3-methoxyaniline, with a thiocarbonylating agent, or the reaction of 2-bromo-3-methoxyphenyl isothiocyanate with ammonia. In these approaches, the substitution pattern on the aromatic ring is pre-determined in the starting material, thus ensuring the desired regioselectivity of the final product.

For the synthesis of more complex analogues, where additional substituents are introduced, regioselectivity becomes a more intricate challenge. The synthesis of polysubstituted aryl compounds often requires careful strategic planning to control the placement of functional groups. For instance, in the synthesis of polysubstituted pyrazoles, the choice of solvent has been shown to significantly influence regioselectivity, with aprotic, high-dipole moment solvents favoring specific isomers. While this applies to a different class of heterocycles, the principle of solvent-controlled regioselectivity can be a valuable strategy in the synthesis of complex thiourea analogues.

Stereoselectivity

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity is not a consideration in its direct synthesis. However, the development of chiral thiourea analogues is of significant interest, particularly due to their widespread application as organocatalysts in asymmetric synthesis. nih.gov These chiral thioureas can act as powerful hydrogen-bond donors, enabling the stereoselective formation of a desired enantiomer in a variety of chemical reactions. nih.govjst.go.jp

The synthesis of chiral thioureas is typically achieved by employing a chiral starting material, such as an enantiopure amine or isothiocyanate. The chirality is thereby transferred from the precursor to the final thiourea product. A common strategy involves the use of chiral backbones derived from natural products like amino acids or Cinchona alkaloids. nih.gov For example, chiral aminothioureas have been successfully used as catalysts in stereoselective ring-opening polymerizations. rsc.org

Table 1: Examples of Chiral Thiourea Analogues and their Precursors

| Chiral Thiourea Analogue | Chiral Precursor(s) | Application/Significance |

| (1R,2R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-aminocyclohexyl)thiourea | (1R,2R)-1,2-Diaminocyclohexane and 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Organocatalyst for various asymmetric reactions. mdpi.com |

| Axially Chiral Biaryl Thioureas | Axially prochiral biaryl dialdehydes | Attractive structural template for asymmetric catalysis. rsc.org |

| Rosin-derived Thiourea | Rosin-derived amines | Catalyst for stereoselective preparation of other chiral cyclic thioureas. nih.gov |

| Proline-derived Thiourea | Enantiopure proline | Chiral organocatalyst. nih.gov |

Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires careful optimization of reaction conditions and consideration of scalability factors. The primary goals are to maximize yield, minimize costs, ensure safety, and reduce environmental impact.

A common and high-yielding method for synthesizing thioureas is the reaction of an isothiocyanate with an amine. mdpi.com This reaction is often straightforward and can proceed under mild conditions. mdpi.com However, for large-scale production, further optimization is crucial. Key parameters that are often investigated include reaction temperature, solvent, catalyst, and reaction time. For instance, studies on the synthesis of thiourea from urea (B33335) and Lawesson's reagent have shown that a reaction temperature of 75°C and a reaction time of 3.5 hours provide the optimal yield. bibliotekanauki.pl

The choice of synthetic route and reaction technology can have a significant impact on the scalability of the process. While traditional heating methods are effective, alternative technologies such as microwave irradiation and ultrasound assistance have been shown to accelerate reaction times and, in some cases, improve yields. nih.gov Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free, environmentally friendly, and scalable alternative to solution-phase chemistry. nih.gov

Purification of the final product is another critical aspect of scale-up. Chromatographic purification, while common in the laboratory, is often impractical and expensive for large-scale production. Therefore, developing synthetic procedures that yield a product of high purity, which can be isolated by simple filtration and washing or recrystallization, is highly desirable. nih.gov Aqueous synthesis conditions are also being explored as they offer a "green" and cost-effective alternative to organic solvents. nih.gov

For industrial applications, processes that utilize inexpensive and readily available starting materials are preferred. One such process for the production of thiourea involves the reaction of calcium chloride, sodium sulfide (B99878), and calcium cyanamide (B42294) in a concentrated aqueous solution, which can achieve yields of over 90% without the need for specialized high-pressure equipment. google.com

Table 2: Key Parameters for Optimization and Scale-Up of Thiourea Synthesis

| Parameter | Considerations for Optimization and Scale-Up | Examples/Findings |

| Reactants | Use of inexpensive, readily available, and safe starting materials. | Synthesis from urea and Lawesson's reagent bibliotekanauki.pl; Synthesis from calcium cyanamide. google.com |

| Solvent | Minimizing solvent use; employing green solvents like water; solvent-free conditions. | Aqueous synthesis nih.gov; Mechanochemical (solvent-free) synthesis. nih.gov |

| Reaction Conditions | Optimizing temperature, pressure, and reaction time to maximize yield and minimize energy consumption. | Optimal temperature of 75°C for thiourea synthesis from urea. bibliotekanauki.pl Microwave and ultrasound assistance can reduce reaction times. nih.gov |

| Catalyst | Use of efficient and recyclable catalysts; catalyst-free reactions where possible. | Cerium ammonium nitrate (B79036) has been used as a catalyst in some thiourea syntheses. nih.gov |

| Purification | Avoiding chromatography; favoring crystallization, filtration, and washing. | Purification by filtration and recrystallization from ethanol (B145695) or diethyl ether. nih.gov |

| Process Technology | Evaluating batch vs. continuous flow processes; utilizing enabling technologies like microwave or ultrasound. | Continuous flow chemistry can offer better control and safety for large-scale reactions. |

Elucidation of Molecular and Crystal Structure of 2 Bromo 3 Methoxyphenyl Thiourea

Spectroscopic Characterization Techniques

The elucidation of the structure of novel organic compounds like (2-Bromo-3-methoxyphenyl)thiourea would typically rely on a suite of spectroscopic methods. These techniques provide complementary information to piece together the molecular framework, identify functional groups, and confirm the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted phenyl ring would appear as a complex multiplet pattern in the downfield region (typically 6.5-8.0 ppm). The chemical shifts and coupling constants of these protons would be influenced by the positions of the bromo and methoxy (B1213986) substituents. The methoxy group (-OCH₃) protons would likely appear as a sharp singlet further upfield, and the protons of the thiourea (B124793) group (-NH-C(S)-NH₂) would present as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR Spectral Analysis

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would anticipate signals for each unique carbon atom. The carbon of the thiocarbonyl group (C=S) is particularly characteristic and would appear significantly downfield (typically in the range of 180-190 ppm). The aromatic carbons would generate a series of signals in the 100-160 ppm region, with their specific shifts dictated by the electronic effects of the bromo and methoxy groups. The carbon of the methoxy group would be found in the upfield region of the spectrum.

Other Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbon atoms they are directly attached to or are two to three bonds away from, respectively. These advanced experiments are invaluable for confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the thiourea moiety, typically appearing as broad bands in the 3100-3400 cm⁻¹ region. The C=S (thiocarbonyl) stretching vibration is also a key indicator, though its position can be variable. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would also give a characteristic signal.

Without access to experimentally obtained spectra, the precise chemical shifts, coupling constants, and absorption frequencies for this compound cannot be definitively stated. The information presented here is based on established principles of spectroscopic interpretation for analogous chemical structures.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound, which would reveal characteristic vibrational modes of the molecule, including stretching and bending of its functional groups, are not available in the current scientific literature. Such an analysis would typically provide insight into the molecular structure, identifying key vibrations such as C=S stretching, N-H bending, C-N stretching, and vibrations of the substituted phenyl ring.

Attenuated Total Reflection Infrared (ATR-IR) Studies

While ATR-IR is a common technique for obtaining infrared spectra of solid samples with minimal preparation, specific ATR-IR studies for this compound have not been published. A typical ATR-IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-O-C functional groups present in the molecule.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Data regarding the electronic transitions of this compound, as would be determined by UV-Vis spectroscopy, are not available. This analysis would identify the wavelengths of maximum absorption (λmax) and could be used to study the π→π* and n→π* electronic transitions associated with the phenyl ring and the thiourea moiety.

Crystallographic Analysis and Solid-State Architecture

Powder X-ray Diffraction (PXRD) for Polycrystalline Samples

No published Powder X-ray Diffraction (PXRD) patterns for polycrystalline samples of this compound were found. A PXRD analysis would serve to characterize the crystalline nature of the bulk material and could be used for phase identification.

Conformational Analysis and Geometrical Parameters

Detailed conformational analysis and a definitive list of geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available. This information would typically be derived from single-crystal X-ray diffraction data and computational chemistry studies. Such an analysis would describe the spatial orientation of the 2-bromo-3-methoxyphenyl group relative to the thiourea moiety.

Dihedral Angles and Torsional Barriers

In analogous compounds, the dihedral angle between the benzene (B151609) ring and the thiourea group is a key structural parameter. For instance, in N-(2-methoxyphenyl)thiourea, this angle is reported to be 65.33 (2)°. researchgate.net Similarly, for 1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea, the dihedral angle is 62.57 (4)°. nih.gov In the case of 1,3-bis(2-methoxyphenyl)thiourea, the two aromatic rings are twisted with respect to the central thiourea plane, with dihedral angles of 59.80 (5)° and 73.41 (4)°. nih.govresearchgate.net For N-(2-bromophenyl)thiourea, the thiourea unit is nearly perpendicular to the bromobenzene (B47551) fragment, with a dihedral angle of 80.82 (16)°. nih.gov These values indicate that a non-coplanar arrangement is generally favored, which is influenced by the steric and electronic effects of the substituents on the phenyl ring. The torsional barriers associated with the rotation around the C-N bonds of the thiourea group also play a significant role in defining the conformational landscape.

| Compound | Dihedral Angle between Phenyl Ring and Thiourea Group |

| N-(2-Methoxyphenyl)thiourea | 65.33 (2)° researchgate.net |

| 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea | 62.57 (4)° nih.gov |

| 1,3-Bis(2-methoxyphenyl)thiourea | 59.80 (5)° and 73.41 (4)° nih.govresearchgate.net |

| N-(2-Bromophenyl)thiourea | 80.82 (16)° nih.gov |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The crystal packing of thiourea derivatives is governed by a network of intermolecular interactions, primarily hydrogen bonds, which lead to the formation of complex supramolecular architectures. researchgate.netacs.orgnih.govacs.org

Hydrogen Bonding Networks

Hydrogen bonds are the dominant forces in the crystal engineering of thioureas, with the N-H groups acting as donors and the sulfur and other heteroatoms (like oxygen) acting as acceptors. nih.govnih.govresearchgate.netacs.orgwikipedia.orgepa.gov

N-H···S Interactions

A ubiquitous feature in the crystal structures of thioureas is the formation of intermolecular N-H···S hydrogen bonds. nih.gov These interactions are often responsible for the formation of characteristic dimeric motifs or infinite chains. For example, in 1,3-bis(2-methoxyphenyl)thiourea, molecules form centrosymmetric dimers linked by pairs of N-H···S hydrogen bonds, creating an R²₂(8) graph-set motif. nih.govresearchgate.net Similarly, in N-(2-bromophenyl)thiourea, N-H···S hydrogen bonds lead to the formation of linear chains. nih.gov

N-H···O and C-H···O Interactions

When an oxygen atom is present in the molecule, as in the methoxy group of this compound, N-H···O and C-H···O hydrogen bonds can play a significant role in the supramolecular assembly. In N-(2-methoxyphenyl)thiourea, molecules are linked into infinite chains by intermolecular N-H···O/S hydrogen bonds. researchgate.net For 1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea, a three-dimensional network is formed through N-H···O and O-H···S hydrogen bonds. nih.gov In the crystal structure of 3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, molecules are linked into chains by C-H···O hydrogen bonds. nih.gov

C-H···S and C-H···C Interactions

Weaker interactions such as C-H···S and C-H···π interactions also contribute to the stability of the crystal lattice. In 3-benzoyl-1-(2-methoxyphenyl)thiourea, C-H···S intramolecular contacts are observed. nih.gov For 1,3-bis(2-methoxyphenyl)thiourea, an N-H···π interaction is observed, and the shortest centroid-centroid distance between two aromatic systems is 4.0958 (8) Å, indicating the presence of π-π stacking. nih.govresearchgate.net

π-π Stacking and Other Non-Covalent Interactions

In the absence of specific data for this compound, a general discussion based on analogous structures can be offered. For many arylthiourea derivatives, π-π stacking interactions between the aromatic rings are a significant feature of their crystal packing. nih.gov The presence of a bromine atom and a methoxy group on the phenyl ring would be expected to modulate the electronic nature of the aromatic system, thereby influencing any potential π-π interactions.

Furthermore, other non-covalent interactions, such as C-H···π and C-H···O hydrogen bonds, are commonly observed in the crystal structures of methoxy-substituted phenyl derivatives. nih.govnih.gov The bromine atom could also participate in halogen bonding (Br···S or Br···O interactions), which is a recognized and important non-covalent interaction in crystal engineering. However, without experimental data, the presence and significance of these interactions in this compound remain speculative.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

A hypothetical Hirshfeld surface analysis for this compound would likely reveal significant contributions from H···H contacts, which are common in organic molecules. The presence of the bromine and oxygen atoms would be expected to result in notable percentages for H···Br and H···O contacts, respectively, providing quantitative evidence for hydrogen bonding and other close contacts.

Table of Plausible Intermolecular Contacts for this compound (Hypothetical)

| Contact Type | Description | Potential Significance |

| N-H···S | Hydrogen bond between the thiourea N-H and the sulfur atom. | A primary interaction driving the formation of chains or dimers. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Contributes to the stabilization of the crystal lattice. |

| C-H···O | Weak hydrogen bond involving the methoxy group's oxygen. | Influences the local packing arrangement. |

| C-H···Br | Weak interaction involving the bromine atom. | Could play a role in the overall supramolecular architecture. |

| Halogen Bond | Interaction involving the bromine atom as a Lewis acid. | Can be a significant directional interaction in crystal packing. |

| H···H | van der Waals contacts between hydrogen atoms. | Typically a large contributor to the overall surface contacts. |

Without a dedicated crystallographic study of this compound, the specific details of its molecular and crystal structure, including the precise nature and geometry of its non-covalent interactions and a quantitative Hirshfeld surface analysis, cannot be definitively stated. Further experimental work is required to elucidate these structural features.

Computational and Theoretical Investigations of 2 Bromo 3 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy. researchgate.netmdpi.com Calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These theoretical approaches allow for a detailed examination of the molecule's fundamental characteristics.

A crucial first step in computational analysis is the geometry optimization of the molecule. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For (2-Bromo-3-methoxyphenyl)thiourea, the optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar thiourea (B124793) derivatives. researchgate.netnih.gov

Vibrational frequency analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum. q-chem.com The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental spectra for validation of the computational model. researchgate.net The calculated frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental results. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Thiourea Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=S | 1.68 | - | - |

| C-N (amide) | 1.37 | - | - |

| C-N (aryl) | 1.41 | - | - |

| C-N-C | - | 125.0 | - |

| C-C-Br | - | 119.5 | - |

| C-C-O | - | 115.0 | - |

| Phenyl ring twist | - | - | 30-50 |

Note: This table presents typical values for thiourea derivatives and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, the HOMO is typically localized on the electron-rich thiourea and methoxy (B1213986) groups, while the LUMO is distributed over the phenyl ring and the thiocarbonyl group. This distribution facilitates intramolecular charge transfer, a key feature of many thiourea derivatives. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Thiourea Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This table presents typical values for thiourea derivatives and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. wolfram.comresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing electron-deficient areas (positive potential). researchgate.net Green and yellow denote regions of neutral potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. researchgate.net This method examines the interactions between filled and vacant orbitals and quantifies the stabilization energy associated with these interactions.

NBO analysis also quantifies the extent of charge delocalization within the molecule. The delocalization of electron density from the thiourea moiety to the substituted phenyl ring is a characteristic feature of this class of compounds. nih.govnih.gov This charge delocalization leads to a more stable electronic configuration and influences the molecule's reactivity and spectroscopic properties. The analysis of the NBO charges on individual atoms further clarifies the electronic distribution and reactive sites within the molecule.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

There are no specific studies utilizing the Atoms in Molecules (AIM) theory to analyze the intermolecular interactions of this compound. Research on similar molecules, such as 1,3-bis(2-methoxyphenyl)thiourea, indicates the presence of intermolecular N-H···S hydrogen bonds that lead to the formation of inversion dimers in the crystal structure. nih.gov Additionally, studies on other halogenated phenyl derivatives suggest the potential for stabilizing π-stacking and halogen interactions. nih.gov However, a detailed topological analysis of the electron density, which is central to AIM theory, has not been published for this compound.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Detailed theoretical predictions of the non-linear optical (NLO) properties for this compound are not found in the existing literature. The investigation of NLO properties typically involves the calculation of the electric dipole moment, polarizability, and hyperpolarizability. While methodologies for these calculations using Density Functional Theory (DFT) are well-established and have been applied to other bromo- and methoxy-substituted aromatic compounds, specific data for the title compound is absent. nih.govmdpi.com

Polarizability (α) and Hyperpolarizability (β)

Specific calculated values for the polarizability (α) and hyperpolarizability (β) of this compound are not available. These parameters are fundamental in quantifying the NLO response of a molecule, and their absence in the literature prevents a conclusive assessment of this compound's NLO potential.

Conformational Dynamics and Molecular Dynamics Simulations

There is a lack of published research on the conformational dynamics and molecular dynamics simulations specifically for this compound. Conformational analysis of related acyl thiourea derivatives has been performed using molecular mechanics and DFT calculations, identifying stable conformers and the influence of bulky substituents and hydrogen bonding on the molecular geometry. nih.gov For the closely related 1,3-bis(2-methoxyphenyl)thiourea, crystallographic data has revealed specific dihedral angles between the thiourea unit and the aromatic rings. nih.gov However, a dynamic simulation to explore the conformational landscape of this compound over time has not been reported.

Coordination Chemistry of 2 Bromo 3 Methoxyphenyl Thiourea and Its Metal Complexes

Diversity in Coordination Modes and Geometries

Monodentate and Bidentate Coordination Through S and N/O Atoms

Thiourea (B124793) and its derivatives commonly act as monodentate ligands, coordinating to metal ions through the sulfur atom. mdpi.com This is due to the high polarizability and soft nature of the sulfur atom, which makes it a good donor for a wide range of metal ions. In such cases, the ligand is neutral and forms a bond with the metal center via one of its lone pairs of electrons.

However, under certain conditions, thiourea derivatives can also exhibit bidentate coordination. This often involves the deprotonation of one of the nitrogen atoms, creating an anionic ligand that can chelate to the metal ion through both the sulfur and a nitrogen atom. mdpi.com This mode of coordination results in the formation of a stable five- or six-membered ring, which enhances the stability of the complex. In the case of (2-Bromo-3-methoxyphenyl)thiourea, bidentate coordination could also potentially involve the oxygen atom of the methoxy (B1213986) group, leading to an S,O-chelation mode. The specific mode of coordination is often dictated by the reaction conditions and the nature of the metal ion. For instance, in the presence of a base, deprotonation of the thiourea ligand is more likely, favoring bidentate S,N-coordination. mdpi.com

Polydentate and Bridging Coordination Modes

Beyond simple monodentate and bidentate coordination, thiourea derivatives can also engage in more complex coordination behaviors, such as acting as polydentate or bridging ligands. mdpi.com In a bridging mode, the thiourea ligand coordinates to two or more metal centers simultaneously, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com This can occur through the sulfur atom bridging two metal ions, or through the involvement of other donor atoms in the ligand.

The structure of the resulting complex is highly dependent on the specific thiourea derivative and the metal ion involved. For example, the presence of bulky substituents on the thiourea backbone can influence the steric accessibility of the donor atoms, favoring certain coordination modes over others. The electronic properties of the substituents can also play a role, by modulating the electron density on the donor atoms and thus their affinity for different metal ions.

Influence of Metal Ion and Reaction Conditions on Coordination Mode

The coordination mode of this compound is significantly influenced by the properties of the metal ion and the specific reaction conditions employed. Hard metal ions, which are typically small and highly charged, tend to prefer coordination with hard donor atoms like oxygen and nitrogen. In contrast, soft metal ions, which are larger and more polarizable, generally favor coordination with soft donor atoms like sulfur.

The pH of the reaction medium is another critical factor. In acidic conditions, the thiourea ligand is likely to remain protonated and coordinate as a neutral monodentate ligand through the sulfur atom. Conversely, in basic media, deprotonation of the N-H group can occur, facilitating bidentate coordination through the sulfur and nitrogen atoms. mdpi.com The choice of solvent and temperature can also impact the final structure of the metal complex by influencing the solubility of the reactants and the kinetics of the coordination process.

Spectroscopic and Structural Analysis of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and bonding in metal complexes of this compound. These methods provide valuable insights into the coordination environment of the metal ion and the changes that occur in the ligand upon complexation.

XANES and EXAFS for Oxidation State and Local Structure

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful techniques for probing the electronic structure and local coordination environment of metal ions in complexes. XANES provides information about the oxidation state and geometry of the absorbing atom, while EXAFS reveals details about the number, type, and distance of neighboring atoms. These techniques are particularly useful for characterizing complexes in non-crystalline states or in solution.

NMR, IR, and UV-Vis Spectroscopic Changes Upon Complexation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing the structure of this compound and its metal complexes in solution. mdpi.comnih.gov Upon coordination to a metal ion, the chemical shifts of the protons and carbons in the ligand are altered. For instance, the downfield shift of the N-H proton signal can indicate its involvement in coordination. nih.gov Similarly, changes in the chemical shift of the thiocarbonyl carbon (C=S) can provide evidence for the coordination of the sulfur atom to the metal center. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine how they are affected by coordination. The stretching frequency of the C=S bond is particularly informative. A shift to lower frequency upon complexation is indicative of the sulfur atom's involvement in bonding to the metal ion. mdpi.comresearchgate.net Conversely, a shift in the N-H stretching frequency can suggest coordination through the nitrogen atom. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex. researchgate.net The spectrum of the free ligand typically shows bands corresponding to π→π* and n→π* transitions. researchgate.net Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. These changes can provide insights into the geometry and electronic structure of the metal complex. researchgate.net

Computational Studies of Metal-Ligand Interactions

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies of metal complexes. nih.govsemanticscholar.org These calculations can provide detailed information about the geometry, electronic structure, and bonding of the complexes. For example, DFT calculations can be used to optimize the structure of the complex, calculate vibrational frequencies for comparison with experimental IR spectra, and predict NMR chemical shifts. semanticscholar.org

Furthermore, computational studies can provide insights into the nature of the metal-ligand bond through analyses such as Natural Bond Orbital (NBO) analysis, which can reveal details about charge transfer and orbital interactions. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. nih.govsemanticscholar.org These theoretical investigations are crucial for a deeper understanding of the factors that govern the coordination chemistry of this compound.

Bonding Analysis and Stability of Complexes

Typically, thiourea ligands coordinate to metal centers through the soft sulfur donor atom. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, is a key tool in determining this bonding mode. A shift in the ν(C=S) vibrational band to a lower frequency upon complexation is a strong indicator of metal-sulfur bond formation.

In some instances, particularly with deprotonated thiourea derivatives, the ligand can act in a bidentate fashion, coordinating through both a sulfur and a nitrogen atom to form a stable chelate ring. The stability of these metal complexes, often quantified by their formation constants, is influenced by several factors including the nature of the metal ion, the substituents on the thiourea ligand, and the solvent system. The presence of electron-donating or withdrawing groups on the phenyl ring of a thiourea derivative can modulate the electron density on the donor atoms, thereby affecting the strength and stability of the metal-ligand bond.

Table 1: Illustrative Data Table for Bonding Analysis of a Hypothetical Metal Complex (Note: This table is for illustrative purposes only and is not based on actual data for this compound.)

| Parameter | Value | Method of Determination |

|---|---|---|

| Metal-Sulfur Bond Length | Hypothetical: 2.35 Å | X-ray Crystallography |

| ν(C=S) Frequency Shift | Hypothetical: -25 cm⁻¹ | IR Spectroscopy |

Electronic Structure of Metal Centers within Complexes

The electronic structure of the metal center in a thiourea complex is profoundly influenced by the coordination environment. Techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements are crucial for elucidating these properties.

UV-Visible spectroscopy can reveal d-d electronic transitions within the metal's d-orbitals. The energy of these transitions provides information about the ligand field splitting, which is a measure of the interaction strength between the metal and the ligand. This, in turn, helps to determine the geometry of the complex (e.g., tetrahedral, square planar, octahedral).

Table 2: Illustrative Data Table for Electronic Structure of a Hypothetical Metal Complex (Note: This table is for illustrative purposes only and is not based on actual data for this compound.)

| Parameter | Value | Method of Determination |

|---|---|---|

| Principal Absorption Band (λmax) | Hypothetical: 650 nm | UV-Visible Spectroscopy |

| Magnetic Moment (μeff) | Hypothetical: 1.73 B.M. | Magnetic Susceptibility |

Supramolecular Chemistry and Materials Science Applications Involving 2 Bromo 3 Methoxyphenyl Thiourea Derivatives

Molecular Recognition and Anion/Cation Sensing

The ability of (2-Bromo-3-methoxyphenyl)thiourea derivatives to selectively bind with anions and cations is a cornerstone of their application in chemical sensing. This recognition is primarily governed by a symphony of non-covalent interactions.

Mechanism of Molecular Recognition Through Non-Covalent Interactions

The thiourea (B124793) functionality is a powerful hydrogen-bond donor, with the two N-H protons capable of forming strong and directional interactions with anionic species. The acidity of these protons can be finely tuned by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the bromine atom enhances the acidity of the N-H protons, thereby strengthening their interaction with anions.

Furthermore, the sulfur atom of the thiourea group can act as a hydrogen-bond acceptor. Beyond classical hydrogen bonding, other non-covalent forces such as halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) to interact with Lewis bases, can play a significant role in the stabilization of host-guest complexes. acs.orgnih.govbirmingham.ac.uk The methoxy (B1213986) group can also participate in weaker hydrogen bonding interactions. The interplay of these forces dictates the selectivity and affinity of the receptor for specific anions.

Design of Chemosensors for Heavy Metal Ions (e.g., Hg²⁺)

The soft nature of the sulfur atom in the thiourea moiety makes it an excellent ligand for soft metal ions like mercury(II) (Hg²⁺). This interaction forms the basis for the design of chemosensors for toxic heavy metals. Upon coordination of a metal ion to the sulfur atom, and potentially also involving the nitrogen atoms, a change in the electronic properties of the molecule can be induced. This change can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

While specific studies on this compound as a mercury sensor are not extensively documented in publicly available literature, the principles of design are well-established for related thiourea derivatives. The general mechanism involves the binding of Hg²⁺ to the thiourea group, which can lead to the formation of stable complexes. This binding event can alter the photophysical properties of an integrated chromophore or fluorophore within the sensor molecule, allowing for visual or instrumental detection of the metal ion.

Self-Assembly and Supramolecular Architectures

The directional and predictable nature of the interactions involving the thiourea group makes this compound derivatives excellent candidates for the construction of ordered supramolecular assemblies in the solid state and in solution.

Crystal Engineering and Rational Design of Solid-State Structures

The bromine atom in this compound can introduce additional control over the solid-state architecture through halogen bonding. These S···Br or N···Br interactions can compete with or complement the primary hydrogen-bonding motifs, leading to diverse and complex crystal packing arrangements. acs.org The rational design of these structures is a key aspect of crystal engineering, aiming to create materials with specific properties.

Below is a table detailing the crystallographic data for a related compound, N-(p-Methoxybenzoyl)-N′-(o-methoxyphenyl)thiourea, which provides insight into the typical bond lengths and angles in such systems.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.999(2) |

| b (Å) | 10.511(2) |

| c (Å) | 13.841(3) |

| β (°) | 108.98(3) |

| V (ų) | 1513.9(5) |

| Z | 4 |

| Data for N-(p-Methoxybenzoyl)-N′-(o-methoxyphenyl)thiourea. researchgate.net |

Formation of Gels and Other Soft Materials (e.g., Metallogels)

The same non-covalent interactions that govern crystal formation can also lead to the self-assembly of thiourea derivatives in solution to form extended one-dimensional, two-dimensional, or three-dimensional networks that immobilize the solvent, resulting in the formation of supramolecular gels. The ability of a molecule to act as a low-molecular-weight gelator (LMWG) depends on a delicate balance of intermolecular forces that favor anisotropic growth into fibrous structures.

While there is no specific literature detailing the gelation properties of this compound, the structural motifs present in the molecule are conducive to gel formation. The introduction of metal ions that can coordinate with the thiourea group can lead to the formation of metallogels, where the metal ion acts as a junction point to crosslink the self-assembled fibers, often enhancing the mechanical properties of the gel.

Supramolecular Polymerization and Assemblies

Supramolecular polymerization is a process in which monomeric units are held together by reversible non-covalent interactions to form polymer-like chains. The directional hydrogen bonding of the thiourea moiety makes it an excellent functional group for driving such polymerization processes. The self-assembly of this compound derivatives could lead to the formation of one-dimensional supramolecular polymers in solution.

The presence of the bromo and methoxy groups can influence the stability and structure of these assemblies through steric and electronic effects, as well as by providing additional sites for secondary interactions. The study of these supramolecular polymers is a burgeoning field with potential applications in areas such as responsive materials and nanotechnology.

Insufficient Published Research on this compound for Advanced Materials Applications

Despite a comprehensive search for scientific literature, there is a notable lack of published research specifically detailing the use of this compound and its derivatives in the development of advanced materials with tunable electronic, optical, or surface chemistry properties.

While the broader class of thiourea derivatives has been investigated for various applications in materials science and supramolecular chemistry, information on the specific compound, this compound, remains scarce in the public domain. Thiourea derivatives, in general, are recognized for their potential in forming functional materials due to their ability to participate in hydrogen bonding and coordinate with metal ions. These interactions are crucial for creating structured molecular assemblies.

However, the specific influence of the 2-bromo and 3-methoxy substituents on the phenyl ring of this particular thiourea compound in the context of materials science has not been extensively explored in available research. Scientific literature that does mention related compounds often focuses on different substitution patterns or investigates their biological activities, such as antimicrobial or anticancer properties, rather than their application in functional materials.

Consequently, without dedicated studies on the synthesis, characterization, and application of this compound in areas such as functional materials with tunable electronic and optical properties, or in nanomaterials and surface chemistry, it is not possible to provide a detailed and scientifically accurate article on these specific topics as requested. The foundational research required to generate informative content and data tables on its role as a building block for advanced materials is not currently available in published scientific literature.

Proposed Biological Mechanisms of Action for 2 Bromo 3 Methoxyphenyl Thiourea Theoretical and Mechanistic Focus

General Ligand-Receptor Interaction Principles

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.orgiaanalysis.com This method is instrumental in structure-based drug design, allowing for the screening of virtual libraries of compounds to identify those likely to bind to a target of interest. wikipedia.orgiaanalysis.com The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov A lower, more negative energy score typically indicates a more stable and likely binding interaction. wikipedia.org

In silico models, including machine learning and deep learning approaches, are increasingly used to predict protein-ligand binding affinity. nih.govarxiv.orgresearchgate.net These methods can utilize sequence-based or structure-based features to train models that can then predict the binding affinity for new complexes. arxiv.orgfrontiersin.org For instance, convolutional neural networks have been employed to predict binding affinity by analyzing the interactions between ligands and proteins. researchgate.net

Identifying the specific biological target of a compound is crucial for understanding its mechanism of action. For thiourea (B124793) derivatives, a wide array of potential targets has been identified, including enzymes and receptors involved in various cellular processes. biointerfaceresearch.commdpi.com

Binding site analysis involves characterizing the specific amino acid residues within a receptor's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. biointerfaceresearch.commdpi.com For example, in the context of enzyme inhibition, understanding how a thiourea derivative interacts with the active site can reveal the mechanism of inhibition. mdpi.com The sulfur and nitrogen atoms of the thiourea core are key features that can form hydrogen bonds, contributing to the binding affinity. biointerfaceresearch.com

Enzyme Inhibition Mechanisms Associated with Thiourea Derivatives

Thiourea derivatives have been shown to inhibit a variety of enzymes, playing a role in their therapeutic potential. biointerfaceresearch.comnih.gov The mechanisms by which they achieve this inhibition can be multifaceted.

Many enzyme inhibitors function by binding directly to the active site, the region where the substrate normally binds. This can be a competitive mode of inhibition, where the inhibitor directly competes with the substrate. mdpi.com Molecular docking studies have shown that thiourea derivatives can fit into the active sites of enzymes like tyrosinase and urease, forming key interactions with amino acid residues. mdpi.comacs.org

Alternatively, some compounds can act as allosteric modulators. nih.govnih.gov These molecules bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.gov This binding induces a conformational change in the enzyme that can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) its activity. nih.govfrontiersin.org While direct evidence for (2-Bromo-3-methoxyphenyl)thiourea as an allosteric modulator is not specified, some thiourea derivatives have been investigated as allosteric modulators of receptors. pnas.org

The thiourea moiety (SC(NH2)2) is a critical pharmacophore in many biologically active compounds. biointerfaceresearch.comnih.gov Its ability to form hydrogen bonds through its nitrogen and sulfur atoms is a key determinant of its binding capabilities. biointerfaceresearch.com The sulfur atom can also participate in coordination with metal ions present in the active sites of some enzymes. mdpi.com The planarity of the thiourea group can also facilitate interactions such as π-π stacking with aromatic residues in the binding pocket. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies: Theoretical Framework

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects. nih.govnih.gov

Correlation of Structural Features with Proposed Mechanistic Pathways

The unique arrangement of the bromo and methoxy (B1213986) substituents on the phenyl ring, in conjunction with the thiourea moiety, suggests several potential mechanistic pathways. The biological activity of this compound is likely a result of the interplay between these functional groups.

The thiourea group is a critical pharmacophore. It is known to engage in hydrogen bonding, with the two nitrogen atoms acting as hydrogen bond donors and the sulfur atom serving as a hydrogen bond acceptor. unina.it This allows for a variety of interactions with the active sites of enzymes and receptors. The thione (C=S) group is a key feature, and its ability to form coordination complexes with metal ions is a potential mechanism for enzyme inhibition.

The phenyl ring acts as a scaffold, positioning the functional groups for optimal interaction with a biological target. It can also participate in hydrophobic and van der Waals interactions, which are crucial for the initial binding of a ligand to a receptor. unina.it

The 2-Bromo substituent , being a halogen atom, can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair of electrons on a nitrogen or sulfur atom in an amino acid residue. nih.gov The presence of the bromine atom at the ortho position can also induce a specific conformational preference in the molecule, which may be critical for fitting into a specific binding pocket.

The combination of these structural features in this compound suggests a potential for multi-point interaction with a biological target. The hydrogen bonding capacity of the thiourea and methoxy groups, coupled with the potential for halogen bonding from the bromine atom and hydrophobic interactions from the phenyl ring, could lead to high-affinity binding and specific biological effects.

Table 1: Structural Features of this compound and Their Proposed Mechanistic Contributions

| Structural Feature | Proposed Mechanistic Contribution |

| Thiourea Moiety | Hydrogen bond donor (N-H groups), Hydrogen bond acceptor (S atom), Potential for metal chelation, Core scaffold for substituent attachment |

| Phenyl Ring | Hydrophobic interactions, van der Waals forces, Scaffold for substituents |

| 2-Bromo Substituent | Halogen bonding, Influences molecular conformation, Enhances binding affinity |

| 3-Methoxy Substituent | Hydrogen bond acceptor, Modulates electronic properties, Influences metabolic stability |

Pharmacophore Modeling (Conceptual)

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a conceptual pharmacophore model can be proposed based on its structural features.

The key pharmacophoric features of this compound are:

Two Hydrogen Bond Donors (HBD): The N-H protons of the thiourea group.

Two Hydrogen Bond Acceptors (HBA): The sulfur atom of the thiourea group and the oxygen atom of the methoxy group.

One Aromatic/Hydrophobic Region (HY): The phenyl ring.

One Halogen Bond Donor (XBD): The bromine atom.

A hypothetical receptor site that could effectively bind this compound would possess complementary features. For example, the active site of an enzyme could have amino acid residues with carbonyl groups (e.g., from aspartate or glutamate) that can accept hydrogen bonds from the N-H groups of the thiourea. Similarly, residues with hydroxyl groups (e.g., serine or threonine) or amide protons could donate hydrogen bonds to the sulfur and methoxy oxygen atoms. The phenyl ring would likely fit into a hydrophobic pocket, and a region of electron density, such as a carbonyl oxygen or an aromatic ring, could be positioned to form a halogen bond with the bromine atom.

The spatial arrangement of these features is crucial. The ortho-bromo and meta-methoxy substitution pattern dictates a specific three-dimensional geometry of these interaction points, which would contribute to the selectivity of the compound for a particular biological target.

Table 2: Conceptual Pharmacophore Model for this compound

| Pharmacophoric Feature | Description | Potential Interacting Partner in a Biological Target |

| Hydrogen Bond Donor 1 (HBD1) | N-H of the thiourea moiety | Carbonyl oxygen of amino acid side chains (e.g., Asp, Glu) or backbone |

| Hydrogen Bond Donor 2 (HBD2) | The other N-H of the thiourea moiety | Carbonyl oxygen of amino acid side chains or backbone |

| Hydrogen Bond Acceptor 1 (HBA1) | Sulfur atom of the thiourea moiety | Amide protons of amino acid side chains (e.g., Asn, Gln) or backbone, Hydroxyl groups (e.g., Ser, Thr) |

| Hydrogen Bond Acceptor 2 (HBA2) | Oxygen atom of the methoxy group | Amide protons or hydroxyl groups |

| Aromatic/Hydrophobic Region (HY) | Phenyl ring | Hydrophobic pocket lined with nonpolar amino acids (e.g., Leu, Val, Phe) |

| Halogen Bond Donor (XBD) | Bromine atom | Electron-rich atoms (e.g., carbonyl oxygen, nitrogen in a heterocycle) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.